An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzaldehyde
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzaldehyde
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Substituted benzaldehydes are foundational intermediates, prized for the versatility of the aldehyde group in forming carbon-carbon and carbon-nitrogen bonds. 2-Chloro-6-fluoro-3-methoxybenzaldehyde (CAS No. 149949-29-1) is a highly functionalized aromatic aldehyde that presents a unique combination of reactive sites and directing groups. The presence of ortho-halogen substituents (chlorine and fluorine) and a meta-methoxy group creates a specific electronic and steric environment, making it a valuable precursor for complex heterocyclic systems and targeted active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its properties, a validated synthesis strategy, potential applications grounded in the utility of analogous structures, and essential safety protocols for its handling.
Part 1: Physicochemical Properties
The physical and chemical characteristics of 2-Chloro-6-fluoro-3-methoxybenzaldehyde determine its behavior in reactions, its solubility, and its storage requirements. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 149949-29-1 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.59 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 105-106 °C | [1] |
| Solubility | Water (15 mg/L at 20°C); Soluble in heptane, toluene, methanol, ethyl acetate, acetone. | [3] |
| Purity | Typically ≥97% | [1] |
| InChI Key | WRJUPJLEUPNEBO-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Mechanism
While specific process-scale literature for 2-Chloro-6-fluoro-3-methoxybenzaldehyde is not broadly published, its synthesis can be reliably achieved through a well-established organometallic strategy: Directed ortho-Metalation (DoM) followed by formylation. This approach offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution on such a polysubstituted ring.
The logical precursor for this synthesis is 1-chloro-3-fluoro-2-methoxybenzene . The methoxy group is a potent ortho-directing group in metalation reactions. However, the fluorine atom also serves as a strong directing group. In this substitution pattern, the most acidic proton is located at the C6 position, between the chloro and methoxy groups, making it the primary site for lithiation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Chloro-6-fluoro-3-methoxybenzaldehyde via DoM.
Detailed Experimental Protocol (Exemplary)
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Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere throughout the reaction.
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Starting Material Dissolution: Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The choice of a strong lithium base is critical for efficient deprotonation. Lithium diisopropylamide (LDA) can also be used and is often preferred for its reduced nucleophilicity.[4] The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryl lithium intermediate.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. DMF serves as the formyl group source. The reaction is allowed to stir for an additional 2-3 hours at -78 °C.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then allowed to warm to room temperature.
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Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 2-Chloro-6-fluoro-3-methoxybenzaldehyde.
Causality and Scientific Integrity
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Regioselectivity: The use of Directed ortho-Metalation is a deliberate choice to overcome the ambiguous regiochemical outcomes of classical methods like Vilsmeier-Haack or Friedel-Crafts formylation on this electron-rich, multi-substituted ring. The methoxy group is a powerful directing group, ensuring deprotonation occurs at the adjacent C6 position.[1]
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Anhydrous Conditions: The reaction must be conducted under strictly anhydrous and inert conditions. Aryl lithium intermediates are highly reactive and will be rapidly quenched by trace amounts of water or oxygen, leading to significantly reduced yields.
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Low Temperature: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, including the potential for benzyne formation or degradation of the thermally sensitive aryl lithium intermediate.
Part 3: Applications in Drug Discovery
2-Chloro-6-fluoro-3-methoxybenzaldehyde is not an API itself but rather a high-value intermediate. Its utility stems from the aldehyde functionality, which is a gateway to a multitude of chemical transformations, and the specific substitution pattern, which imparts desirable physicochemical properties to the final molecule.
While direct synthetic applications leading to named drug candidates are sparsely documented for this specific CAS number, the utility of its close structural analogs provides a strong indication of its potential.
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Precursor for Isoxazole-Containing Antibiotics: The closely related 2-chloro-6-fluorobenzaldehyde is a key starting material for the synthesis of penicillinase-resistant antibiotics like flucloxacillin .[5][6] The synthesis involves the construction of a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole side chain, which is then coupled to the 6-aminopenicillanic acid (6-APA) core. The halogenated phenyl-isoxazole moiety is critical for the drug's ability to resist degradation by bacterial β-lactamase enzymes. The title compound offers an additional methoxy group for chemists to explore structure-activity relationships (SAR) in this class of antibiotics.
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Knoevenagel Condensation for Bioactive Scaffolds: Benzaldehydes are classic substrates for the Knoevenagel condensation. This reaction, typically catalyzed by a weak base like piperidine, involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile or methyl cyanoacetate).[7] This C-C bond-forming reaction is a reliable method for synthesizing precursors to various copolymers and complex heterocyclic compounds.[7]
Caption: Representative Knoevenagel condensation workflow.
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Synthesis of Novel Heterocycles: The analog 2-fluoro-3-methoxybenzaldehyde is widely used as a precursor for APIs, particularly in the synthesis of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines.[8] These scaffolds are prevalent in many classes of therapeutic agents. The title compound provides an additional chlorine atom, which can serve as a synthetic handle for further functionalization (e.g., via cross-coupling reactions) or to modulate the electronic properties and lipophilicity of the target molecule.
Part 4: Safety, Handling, and Storage
As a reactive chemical intermediate, 2-Chloro-6-fluoro-3-methoxybenzaldehyde must be handled with appropriate precautions.
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GHS Hazard Classification:
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Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning [1]
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Hazard Statements:
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Precautionary Statements (selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.
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Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling and Storage:
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Handle in accordance with good industrial hygiene and safety practices.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Some sources note the compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]
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References
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Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
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Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved January 2, 2026, from [Link]
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2-Chloro-6-fluoro-3-methoxybenzaldehyde | 149949-29-1. (n.d.). AOBChem. Retrieved January 2, 2026, from [Link]
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2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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2-Chloro-6-fluoro-3-methoxybenzaldehyde, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
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